molecular formula C13H8BrIN2O2S B1291003 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-19-1

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1291003
CAS No.: 757978-19-1
M. Wt: 463.09 g/mol
InChI Key: BVYHANZXUBVRRV-UHFFFAOYSA-N
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Description

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogenated pyrrolo[2,3-b]pyridine derivative with a benzenesulfonyl group at the N1 position, bromine at C5, and iodine at C2. This compound serves as a versatile intermediate in medicinal chemistry due to its reactive halogen atoms, which enable further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) . The benzenesulfonyl group enhances stability and modulates electronic properties, making it suitable for applications in drug discovery, particularly in kinase inhibition and anticancer agent development .

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYHANZXUBVRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640129
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

757978-19-1
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction and desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Inhibitors of Phosphodiesterases

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine, including 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, may serve as selective inhibitors of phosphodiesterase 4B (PDE4B). PDE4B inhibitors are of significant interest for their potential therapeutic effects in treating inflammatory diseases and central nervous system disorders. For instance, compounds similar to this pyrrolo[2,3-b]pyridine derivative have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) release from macrophages when exposed to pro-inflammatory stimuli .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that modifications in the pyrrolo[2,3-b]pyridine scaffold can enhance its efficacy against various cancer cell lines. The presence of the benzenesulfonyl group may contribute to improved solubility and bioavailability, which are critical factors for drug development .

Neuroprotective Effects

Research indicates that certain derivatives of the pyrrolo[2,3-b]pyridine scaffold may exhibit neuroprotective properties. These compounds could potentially modulate pathways involved in neurodegenerative diseases, making them candidates for further preclinical testing in conditions such as Alzheimer's disease and multiple sclerosis .

Synthetic Applications

The synthesis of this compound involves several key steps that allow for the introduction of various substituents at different positions on the pyrrolo ring. This flexibility in synthesis enables the exploration of structure-activity relationships (SAR) to optimize biological activity.

Case Studies

StudyFindings
PDE4B Inhibition Study A derivative showed an IC50 value of 0.8 μM against PDE4B, indicating strong inhibitory activity with minimal side effects compared to existing PDE4 inhibitors like rolipram .
Anticancer Activity In vitro tests demonstrated that modifications to the compound led to enhanced cytotoxicity against specific cancer cell lines, suggesting a pathway for developing new anticancer agents .
Neuroprotection Assessment The compound was assessed in models of neurodegeneration and showed potential for reducing neuronal death and inflammation markers .

Mechanism of Action

The mechanism of action of 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The presence of the benzenesulfonyl group and halogen atoms allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. This can affect various biological pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functionalization

  • Halogen Reactivity: The iodine at C3 in the target compound is highly reactive in cross-coupling reactions, enabling the introduction of aryl, alkynyl, or amino groups. This contrasts with chloro-substituted analogs (e.g., 4-chloro-5-iodo derivatives), where C4 chlorine is less reactive than iodine .
  • N1 Substituent Effects : Benzenesulfonyl groups improve stability and electron-withdrawing effects compared to alkyl (e.g., butyl) or benzyl groups, which may enhance electrophilic aromatic substitution reactivity .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound (MW ~503 g/mol) is heavier than N1-alkylated analogs (e.g., compound 9, MW ~317 g/mol) due to the benzenesulfonyl group. This may reduce aqueous solubility but improve membrane permeability .
  • Stability : The SEM-protected analog () is acid-labile, whereas the benzenesulfonyl group offers robustness under acidic conditions, making it preferable for prolonged reactions .

Biological Activity

1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS Number: 757978-19-1) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C₁₃H₈BrIN₂O₂S
  • Molecular Weight : 463.1 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core, which is substituted with a benzenesulfonyl group and halogen atoms (bromine and iodine).

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary research suggests that this compound may possess cytotoxic effects against certain cancer cell lines. It has been compared to other compounds in the same class that show significant antitumor properties.
  • Antiviral Properties : Some derivatives of pyrrolo[2,3-b]pyridines have demonstrated antiviral activity against viruses such as Herpes simplex Type I and Polio Type I, indicating a potential for further exploration in antiviral drug development.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is believed that the presence of the bromine and iodine substituents may enhance its interaction with biological targets such as kinases and other enzymes involved in cell proliferation and apoptosis.

Case Study 1: Antitumor Activity

A study conducted on various pyrrolo[2,3-b]pyridine derivatives highlighted the significant antitumor activity of compounds similar to this compound. The compound was found to induce apoptosis in cancer cells through intrinsic pathways, leading to cell cycle arrest and reduced mitochondrial membrane potential .

CompoundCell LineIC50 (µM)Mechanism
1-Benzenesulfonyl-5-bromo-3-iodoHCT1160.5Apoptosis induction
Meridianin EP3880.8CDK inhibition
Variolin AHCT11610Weak cytotoxicity

Case Study 2: Antiviral Activity

In vitro studies have shown that related compounds exhibit antiviral effects against Herpes simplex virus. The mechanism appears to involve inhibition of viral replication through interference with viral protein synthesis .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. Key steps include:

  • Bromination : Introduction of bromine at the 5-position.
  • Iodination : Substitution at the 3-position with iodine.
  • Sulfonylation : Attachment of the benzenesulfonyl group.

Q & A

Q. What are the key steps in synthesizing 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:

  • N1-Benzenesulfonylation : Reacting 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions (e.g., KOH, Bu4N+HSO4⁻) to introduce the sulfonyl group at the N1 position .
  • Cross-Coupling Reactions : Utilizing Sonogashira or Suzuki-Miyaura couplings to introduce alkynyl or aryl groups at the 3-position. For example, phenylacetylene or 3-cyanophenylacetylene can be coupled using Pd(PPh3)₄ as a catalyst in dioxane or toluene at 105°C .
  • Purification : Flash column chromatography with solvent gradients (e.g., heptane/ethyl acetate 8:2) yields the pure product .

Q. How is the compound purified, and what solvent systems are optimal?

Purification typically employs silica gel flash chromatography. Solvent systems vary depending on substituent polarity:

  • Non-polar substituents (e.g., phenyl groups): Heptane/ethyl acetate (8:2) .
  • Polar substituents (e.g., nitriles): Dichloromethane/ethyl acetate (9:1) . Monitor fractions via TLC (Rf ~0.3–0.5) and confirm purity by ¹H NMR (e.g., absence of residual alkynyl protons at δ 2.5–3.5 ppm) .

Q. What spectroscopic features confirm the structure of this compound?

Key ¹H NMR signals include:

  • NH proton : Broad singlet at δ ~12.4 ppm for the pyrrole NH .
  • Aromatic protons : Doublets (J ≈ 2.1–2.2 Hz) at δ 8.3–8.4 ppm for the pyrrolopyridine core .
  • Benzenesulfonyl group : Multiplet signals at δ 7.6–7.9 ppm for ortho/meta protons and δ 7.2–7.3 ppm for para protons . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) further validate the structure .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence biological activity?

Systematic SAR studies reveal:

  • 3-Position : Electron-withdrawing groups (e.g., cyano, iodophenyl) enhance binding affinity to kinase targets by stabilizing π-π interactions. For example, 3-cyanophenyl derivatives show IC₅₀ values <100 nM in kinase inhibition assays .
  • 5-Position : Bromine improves metabolic stability compared to chlorine, as shown in microsomal stability assays (t₁/₂ > 60 min for Br vs. t₁/₂ < 30 min for Cl) . Design analogs using combinatorial libraries with boronic acid/alkyne building blocks and evaluate via enzymatic assays .

Q. How can cross-coupling reaction yields be optimized for this scaffold?

Critical factors include:

  • Catalyst Loading : Pd(PPh3)₄ at 10 mol% balances cost and efficiency .
  • Temperature : Reactions at 105°C in dioxane improve conversion rates vs. lower temperatures (e.g., 80°C yields <30%) .
  • Base : K₂CO₃ (3 eq) in aqueous/organic biphasic systems minimizes side reactions (e.g., dehalogenation) . For troubleshooting low yields, analyze reaction mixtures via LC-MS to detect unreacted starting material or protodehalogenation byproducts .

Q. How to resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies often arise from:

  • Purity of Starting Materials : Residual moisture in 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine reduces Pd catalyst activity. Dry via azeotropic distillation with toluene before use .
  • Chromatography Conditions : Gradient elution (e.g., heptane → ethyl acetate) vs. isocratic systems can recover 10–15% additional product . Validate yields by orthogonal methods (e.g., quantitative ¹H NMR with 1,3,5-trimethoxybenzene as an internal standard) .

Q. What strategies mitigate decomposition during storage?

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent light-/oxygen-induced degradation .
  • Stability Assessment : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Bromine substituents reduce hydrolysis rates compared to iodine .

Q. How to design a robust SAR study for kinase inhibition?

  • Core Modifications : Synthesize analogs with varied substituents at N1 (e.g., alkyl, aryl sulfonamides) and 3/5 positions .
  • Assay Design : Use ATP-competitive binding assays (e.g., TR-FRET) and cellular assays (e.g., phospho-kinase profiling) to correlate structure with activity .
  • Computational Modeling : Dock compounds into kinase X-ray structures (e.g., PDB 2ITZ) to predict binding modes and guide synthetic priorities .

Q. What mechanistic insights exist for Pd-catalyzed couplings on this scaffold?

  • Oxidative Addition : The 3-iodo group undergoes faster oxidative addition to Pd(0) vs. 5-bromo, enabling selective functionalization .
  • Transmetallation : Arylboronic acids with electron-donating groups (e.g., 3,4-dimethoxyphenyl) accelerate this step, reducing reaction times to 3 hours . Probe mechanisms using ³¹P NMR to monitor Pd intermediate speciation .

Q. How to address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetyl groups at the NH position to enhance aqueous solubility .
  • Formulation : Use co-solvents (e.g., 10% DMSO/PEG 400) or nanoemulsions for in vivo studies .
    Measure solubility via shake-flask method (pH 7.4 PBS) and adjust substituents (e.g., replace bromine with morpholino) .

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